molecular formula C8H10N2O4S B14835509 2-Hydroxy-N-methyl-3-sulfamoylbenzamide

2-Hydroxy-N-methyl-3-sulfamoylbenzamide

Cat. No.: B14835509
M. Wt: 230.24 g/mol
InChI Key: RNYUPAMPWYLPJA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Hydroxy-N-methyl-3-sulfamoylbenzamide can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions. Industrial production methods typically involve similar condensation reactions but may use different catalysts and reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

2-Hydroxy-N-methyl-3-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the benzene ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-methyl-3-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . This inhibition can lead to a reduction in blood pressure and other therapeutic effects.

Comparison with Similar Compounds

2-Hydroxy-N-methyl-3-sulfamoylbenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

2-hydroxy-N-methyl-3-sulfamoylbenzamide

InChI

InChI=1S/C8H10N2O4S/c1-10-8(12)5-3-2-4-6(7(5)11)15(9,13)14/h2-4,11H,1H3,(H,10,12)(H2,9,13,14)

InChI Key

RNYUPAMPWYLPJA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)S(=O)(=O)N)O

Origin of Product

United States

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